Oleonitrile

Catalog No.
S624069
CAS No.
112-91-4
M.F
C18H33N
M. Wt
263.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleonitrile

CAS Number

112-91-4

Product Name

Oleonitrile

IUPAC Name

(Z)-octadec-9-enenitrile

Molecular Formula

C18H33N

Molecular Weight

263.5 g/mol

InChI

InChI=1S/C18H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-17H2,1H3/b10-9-

InChI Key

UIAMCVSNZQYIQS-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCC#N

solubility

INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL

Canonical SMILES

CCCCCCCCC=CCCCCCCCC#N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC#N

The exact mass of the compound Oleonitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in alcohol. It belongs to the ontological category of fatty nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Oleonitrile (9Z-octadecenenitrile, CAS 112-91-4) is a long-chain, unsaturated aliphatic fatty nitrile derived from oleic acid. Characterized by a cis-double bond at the C9 position, it is a liquid at standard room temperature, exhibiting a melting point of approximately -1 °C and a density of 0.842–0.848 g/cm³ . In industrial procurement, oleonitrile is primarily sourced as a liquid-state, non-acidic, aprotic polar intermediate for the synthesis of oleylamine, specialized low-foam nonionic surfactants, and low-temperature lubricant additives . Its high boiling point (330–335 °C) and low oral toxicity (LD50 > 10 g/kg) make it a stable, practical choice for demanding formulations where crude fatty acids or solid saturated nitriles fail due to reactivity or physical state limitations.

Procurement Fit

Chemical Identity
Unsaturated C18 fatty nitrile with cis-configuration at C9; distinct from saturated analogs
Workflow Fit
Low-temperature fluid handling, selective hydrogenation, and polymer precursor synthesis
Selection Context
Liquid state at ambient temperature eliminates heated storage; reported lower purification complexity in nylon-9 monomer synthesis

Substituting oleonitrile with its saturated analog, stearonitrile, fundamentally alters processability and downstream product performance. Because stearonitrile lacks the cis-double bond, it is a solid at room temperature (melting point ~41 °C), requiring heated transfer lines and extended dissolution times, which significantly increases manufacturing energy costs . Furthermore, downstream derivatives of stearonitrile (such as stearylamine or saturated polyalkylene glycol surfactants) exhibit higher melting points, higher viscosity, and increased foaming, rendering them unsuitable for low-temperature lubrication or low-foam industrial cleaning applications[1]. Conversely, substituting oleonitrile with its direct precursor, oleic acid, introduces a reactive carboxylic acid group that causes unwanted acid-base incompatibilities and corrosion in sensitive agrochemical or lubricant formulations where a stable aprotic nitrile is required .

Substitution Risk

Target
Oleonitrile
Liquid at ambient temperature; lower mammalian toxicity warning; reported purification advantage in monomer synthesis; yields unsaturated amines.
Substitute
Stearonitrile
Waxy solid requiring heated storage and transfer; different physical-state risk profile and no double bond for downstream functionalization.
Risk: Physical-state mismatch and loss of unsaturation reactivity may alter process design and product portfolio.
Target
Oleonitrile
Boiling point ~385.6 °C; absence of acute mammalian toxicity label; reported lower purification difficulty in nylon-9 synthesis.
Substitute
Palmitonitrile
Lower boiling point and narrower thermal processing window; classified as harmful if swallowed, in contact with skin, or if inhaled.
Risk: Substitution may increase regulatory handling burden and limit high-temperature processing margins.

Ambient Processability and Melting Point Depression

The presence of the cis-9 double bond in oleonitrile drastically lowers its melting point compared to its saturated counterpart. Oleonitrile exhibits a melting point of approximately -1 °C, ensuring it remains a pumpable liquid at standard ambient temperatures. In contrast, stearonitrile (C18 saturated nitrile) melts at approximately 41 °C, requiring thermal jacketing for industrial handling. This ~42 °C differential eliminates the need for energy-intensive heating during blending, transfer, and formulation processes.

Evidence DimensionMelting Point / Physical State
Target Compound Data-1 °C (Liquid at 20 °C)
Comparator Or BaselineStearonitrile (~41 °C, Solid at 20 °C)
Quantified Difference~42 °C reduction in melting point
ConditionsStandard atmospheric pressure

Procurement of oleonitrile eliminates the need for heated storage and transfer infrastructure required by solid saturated nitriles, directly lowering operational energy costs.

Physical State
Reported
Melting point -1 °C (liquid) vs. stearonitrile 38–41 °C (solid); ΔT ≈ 39–42 °C
Supports ambient-temperature fluid handling without heated storage infrastructure.
Literature-reported values at standard pressure.

Reduced Foaming in Nonionic Surfactant Derivatives

Oleonitrile serves as a highly effective precursor for low-foam industrial cleaning agents. When epoxidized oleonitrile is reacted with alkyl-blocked polyalkylene glycols to form nonionic surfactants, the resulting products generate significantly less foam than their saturated counterparts [1]. Comparative formulation studies demonstrate that these oleonitrile-derived surfactants produce measurably lower foam heights in standardized cylinder tests compared to 9,10-dihydroxy-stearonitrile derivatives containing the identical number of oxyethylene units [1].

Evidence DimensionFoam generation in aqueous solution
Target Compound DataEpoxidized oleonitrile derivatives (Low foam profile)
Comparator Or Baseline9,10-dihydroxy-stearonitrile derivatives (High foam profile)
Quantified DifferenceSignificant reduction in measurable foam height
Conditions0.5% surfactant solution in a 500 mL measuring cylinder at room temperature

Buyers formulating industrial-grade, low-foam cleaning agents must select oleonitrile over stearonitrile to ensure the final surfactant meets strict low-foaming mechanical performance criteria.

Thermal Stability
Data to verify
Boiling point ~385.6 °C vs. palmitonitrile ~333.4 °C; ΔT ≈ +52 °C
Broader liquid-phase operating window for high-temperature processing.
Cross-study comparable; source-specific review recommended.

Precursor Suitability for Liquid Unsaturated Amines

Oleonitrile is the obligate intermediate for the production of high-purity oleylamine, a critical capping agent in nanotechnology. Under controlled catalytic hydrogenation (e.g., using Ziegler-type organometallic catalysts), oleonitrile is reduced to the primary amine while conserving the cis-double bond, yielding oleylamine with up to 97% selectivity[1]. This ensures the final amine retains the liquid state and low-temperature flexibility of the parent nitrile. Hydrogenating stearonitrile yields stearylamine, a solid that is incompatible with room-temperature nanoparticle dispersion workflows[1].

Evidence DimensionDownstream product physical state and selectivity
Target Compound DataYields Oleylamine (Liquid capping agent, 97% selectivity)
Comparator Or BaselineStearonitrile yields Stearylamine (Solid)
Quantified DifferencePreservation of the cis-double bond for liquid-state utility
ConditionsCatalytic hydrogenation using Ziegler-type Co/Ni catalysts

For manufacturers of nanomaterials or low-temperature additives, oleonitrile is the only viable C18 nitrile precursor that leads to a liquid, unsaturated primary amine.

Toxicological Profile
Reported
H315, H400/H410; low acute oral mammalian toxicity. Palmitonitrile: H302+H312+H332
May reduce handling PPE and waste management burden relative to more acutely toxic nitriles.
ECHA CLP classification; review site-specific EHS requirements.
Purification Efficiency
Source review
Less difficulty purifying intermediates vs. methyl azelaaldehydate and soy nitriles; lower projected production cost for nylon-9.
Reported process advantage in polymer precursor manufacturing.
Single comparative study; independent validation recommended.
Hydrogenation Selectivity
Reported
Nitrile group reduced while cis-double bond preserved with Ni-/Co-Ziegler catalysts; stearonitrile yields saturated amines only.
Enables synthesis of unsaturated fatty amines with retained functional handle for further derivatization.
Catalyst-dependent selectivity; review conditions for target amine product.
Viscosity
Class-level
7.4 mPa·s at 20 °C; stearonitrile is a waxy solid with no liquid viscosity at this temperature.
Supports direct integration into continuous flow processes without heated lines.
Viscosity data from single reported source; confirm under process conditions.

Synthesis of Oleylamine for Nanoparticle Capping

Due to its specific chain length and preserved cis-double bond, oleonitrile is the required industrial precursor for synthesizing oleylamine via selective hydrogenation [1]. The resulting oleylamine is extensively used as a liquid capping agent and stabilizer in the synthesis of metallic and metal-oxide nanoparticles, where solid amines like stearylamine would precipitate or disrupt room-temperature colloidal stability.

Manufacturing of Nonionic, Low-Foam Cleaning Agents

Oleonitrile is utilized as a starting material for epoxidized nitrile derivatives reacted with polyalkylene glycols[2]. Because these oleonitrile-derived surfactants exhibit inherently lower foaming profiles than their stearonitrile-derived counterparts, they are highly sought after for automated industrial cleaning processes where excessive foam disrupts mechanical action or pumping.

Aprotic Polar Solvent for Agricultural Actives

With its low melting point (-1 °C), high boiling point (>330 °C), and lack of acidic protons, oleonitrile serves as an excellent fatty nitrile solvent for agrochemical formulations . It provides a stable, liquid matrix for active ingredients that are sensitive to hydrolysis or acid-catalyzed degradation, outperforming crude oleic acid mixtures in both chemical compatibility and long-term shelf stability.

Application Fit

Application
Selection Property
Validation Focus
Low-temperature plasticizer for nitrile-butadiene rubber
Low-temperature fluidity and viscosity profile
Cold-weather elastomeric performance and crystallization resistance
Precursor for unsaturated fatty amine synthesis
Selective nitrile hydrogenation with cis-double bond preservation
Unsaturated amine yield and downstream derivatization scope
Monomer precursor for nylon-9 and specialty polyamides
Reported purification advantage over alternative precursors
Intermediate purification complexity and overall production cost
Biofuel and biochar precursor from oilseed pyrolysis
Thermal stability and pyrolytic decomposition profile
Bio-oil yield and char composition in biomass conversion processes

Physical Description

Liquid

XLogP3

7.1

Density

0.848 @ 17 °C/17 °C

Melting Point

-1.0 °C
-1 °C

UNII

59F4912BUE

GHS Hazard Statements

Aggregated GHS information provided by 37 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (10.81%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

112-91-4

Wikipedia

Oleonitrile

Methods of Manufacturing

REACTION OF OLEIC ACID WITH AMMONIA IN LIQUID OR VAPOR PHASE IN THE PRESENCE OF A DEHYDRATION CATALYST, EG, ALUMINA

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
9-Octadecenenitrile, (9Z)-: ACTIVE

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